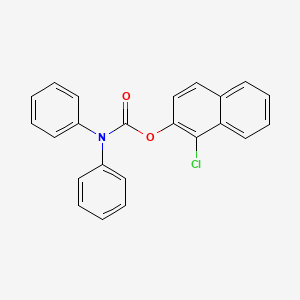![molecular formula C20H17BrN2O4 B4707467 N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
Übersicht
Beschreibung
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as BPAF, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. BPAF is a synthetic compound that belongs to the family of furan derivatives, and it has been synthesized through various methods.
Wirkmechanismus
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide works by binding to specific receptors in the body, including the estrogen receptor and the androgen receptor. This compound has been shown to have a higher binding affinity for the estrogen receptor than other compounds in the same family, such as bisphenol A (BPA). This compound has also been shown to have an antagonistic effect on the androgen receptor, which may have implications for its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, disrupt the endocrine system, and cause DNA damage. This compound has also been shown to have an effect on the immune system, with studies showing that exposure to this compound can lead to a decrease in immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has several advantages for use in laboratory experiments, including its high thermal stability and low toxicity. However, this compound also has several limitations, including its potential to interfere with other compounds and its potential to cause DNA damage.
Zukünftige Richtungen
There are several future directions for research on N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, including its potential use as a flame retardant and anti-cancer agent. Further research is needed to determine the full extent of this compound's effects on the body and to identify any potential risks associated with its use. Additionally, research is needed to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and it has been studied for its potential use as a flame retardant and anti-cancer agent. This compound works by binding to specific receptors in the body, and it has various biochemical and physiological effects. While this compound has several advantages for use in laboratory experiments, further research is needed to determine the full extent of its effects on the body and to identify any potential risks associated with its use.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been studied for its potential use as a flame retardant due to its high thermal stability and low toxicity. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-bromophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-4-9-16(23-20(25)18-3-2-10-26-18)17(11-13)22-19(24)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNTYNSOMORSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



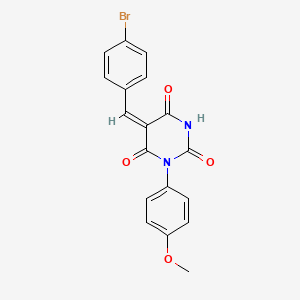
![N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4707403.png)
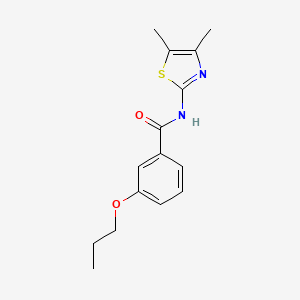
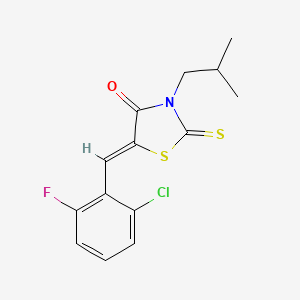
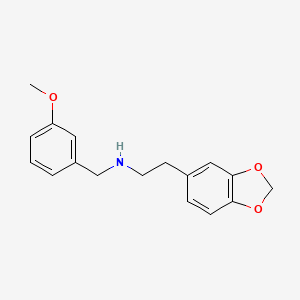
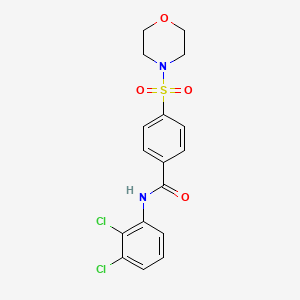
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
